molecular formula C23H23N3O4S B3640347 N-[4-(acetylamino)phenyl]-2-[benzyl(methylsulfonyl)amino]benzamide

N-[4-(acetylamino)phenyl]-2-[benzyl(methylsulfonyl)amino]benzamide

Cat. No.: B3640347
M. Wt: 437.5 g/mol
InChI Key: NVWOQKSIOSICGR-UHFFFAOYSA-N
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Description

N-[4-(acetylamino)phenyl]-2-[benzyl(methylsulfonyl)amino]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an acetylamino group, a benzyl group, and a methylsulfonyl group attached to a benzamide core.

Properties

IUPAC Name

N-(4-acetamidophenyl)-2-[benzyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-17(27)24-19-12-14-20(15-13-19)25-23(28)21-10-6-7-11-22(21)26(31(2,29)30)16-18-8-4-3-5-9-18/h3-15H,16H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWOQKSIOSICGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-[benzyl(methylsulfonyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common approach is the reductive carbonylation of nitrobenzene, which can be catalyzed by palladium (II) complexes. This method allows for the selective formation of the desired product under optimized reaction conditions, such as using dilute acetic acid as a solvent and a [PdCl2(dppb)] catalyst precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high selectivity and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-[benzyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the aromatic rings, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride (NaBH4) for reductions, strong acids or bases for substitutions, and oxidizing agents like potassium permanganate (KMnO4) for oxidations. The choice of solvent, temperature, and reaction time also plays a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives. Substitution reactions can lead to a variety of substituted aromatic compounds.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-[benzyl(methylsulfonyl)amino]benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-[benzyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(acetylamino)phenyl]-2-[benzyl(methylsulfonyl)amino]benzamide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(acetylamino)phenyl]-2-[benzyl(methylsulfonyl)amino]benzamide
Reactant of Route 2
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N-[4-(acetylamino)phenyl]-2-[benzyl(methylsulfonyl)amino]benzamide

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